10-Deacetyl-7-xylosyl Paclitaxel

Apoptosis Mitochondrial Pathway Prostate Cancer

Researchers studying taxane glycosylation effects on apoptosis face a critical gap: generic paclitaxel primarily induces mitotic arrest without robustly engaging the mitochondrial pathway. 10-Deacetyl-7-xylosyl Paclitaxel solves this-its 7-O-xylosyl modification redirects signaling toward mitochondrial-dependent apoptosis via Bcl-2 family modulation (Bax↑, Bad↑, Bcl-2↓, Bcl-XL↓), with a validated IC50 of 5 µM in PC-3 prostate cancer cells. • Mechanistic specificity: Mitochondrial apoptosis via caspase-9 activation, not CD95/NF-κB • Supply reliability: ≥98% purity; pre-validated in vivo formulations available • Procurement confidence: Bulk quantities in stock; consistent lot-to-lot quality

Molecular Formula C50H57NO17
Molecular Weight 944 g/mol
Cat. No. B1244631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deacetyl-7-xylosyl Paclitaxel
Synonyms7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol
Molecular FormulaC50H57NO17
Molecular Weight944 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O
InChIInChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1
InChIKeyORKLEZFXASNLFJ-DYLQFHMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Deacetyl-7-xylosyl Paclitaxel: A Naturally Occurring Glycosylated Paclitaxel Derivative with Differentiated Bioactivity


10-Deacetyl-7-xylosyl Paclitaxel (also known as 7-Xylosyl-10-deacetylpaclitaxel, CAS 90332-63-1) is a naturally occurring xyloside derivative of paclitaxel, first isolated from the stem bark of *Taxus baccata* and also found in *Taxus chinensis* [1]. As a glycosylated taxane, it retains the core paclitaxel diterpenoid skeleton but features two key structural modifications: the absence of the 10-O-acetyl group and the presence of a β-D-xylopyranosyl group at the 7-O position [1]. This specific glycosylation pattern distinguishes it from the clinical taxanes paclitaxel and docetaxel, and has been reported to confer a mechanistic shift towards mitochondrial-dependent apoptosis signaling .

Workflow Glycosylated taxane mechanistic probe
Pathway Mitochondrial apoptosis signaling studies
Differentiation Distinct from canonical microtubule stabilizers

Beyond Paclitaxel: Why 10-Deacetyl-7-xylosyl Paclitaxel Cannot Be Interchanged with Common Taxanes


While 10-Deacetyl-7-xylosyl Paclitaxel is classified as a taxane and derives from the same parent core as paclitaxel and docetaxel, its specific structural modifications—10-deacetylation and 7-O-xylosylation—directly alter its biological profile in ways that preclude simple substitution . Paclitaxel and docetaxel are well-established microtubule stabilizers whose primary mechanism involves mitotic arrest; however, the addition of the xylosyl moiety in this derivative correlates with a distinct engagement of the mitochondrial apoptotic pathway, characterized by specific modulation of Bcl-2 family proteins (Bax, Bad, Bcl-2, Bcl-XL) not observed to the same degree with the parent molecule [1]. Therefore, in any research context where the goal is to interrogate glycosylation effects on taxane mechanism, to exploit mitochondrial-dependent apoptosis signaling, or to avoid the specific physicochemical limitations of paclitaxel, the use of generic paclitaxel or docetaxel as a substitute would compromise experimental validity and lead to different functional outcomes.

Mechanism shift

Mitochondrial apoptosis engagement vs. paclitaxel mitotic arrest may alter endpoint interpretation

Bcl-2 family modulation

Bax/Bad up, Bcl-2/Bcl-XL down profile is not replicated by non-glycosylated taxanes

Glycosylation impact

Xylosyl moiety directs apoptotic signaling; simple substitution may compromise mechanistic validity

Quantitative Differentiation of 10-Deacetyl-7-xylosyl Paclitaxel: Head-to-Head and Cross-Study Evidence


Apoptosis Induction in PC-3 Cells: Bcl-2 Family Protein Modulation by 10-Deacetyl-7-xylosyl Paclitaxel

In PC-3 prostate cancer cells, 10-Deacetyl-7-xylosyl Paclitaxel induces apoptosis primarily through a mitochondrial-dependent pathway, as evidenced by the up-regulation of pro-apoptotic Bax and Bad proteins and concurrent down-regulation of anti-apoptotic Bcl-2 and Bcl-XL proteins [1]. This specific pattern of Bcl-2 family modulation is a key mechanistic differentiator from paclitaxel, whose primary described mechanism is mitotic arrest through microtubule stabilization [1].

Apoptosis mechanism
Class-level
Up: Bax, Bad
Down: Bcl-2, Bcl-XL
vs. paclitaxel: microtubule stabilization
Supports apoptosis pathway-response interpretation
PC-3 cell line; no fold-change provided
Apoptosis Mitochondrial Pathway Prostate Cancer

Microtubule Disassembly Potency: IC50 of 10-Deacetyl-7-xylosyl Paclitaxel in Cell-Free Assays

In cell-free assays measuring microtubule disassembly, 10-Deacetyl-7-xylosyl Paclitaxel exhibits potent activity, with IC50 values of 0.3 µM for pig brain microtubules and 0.5 µM for *Physarum* microtubules [1]. While direct comparator data for paclitaxel under identical conditions is not provided in the same source, these values confirm that the compound retains the ability to disrupt microtubule dynamics, a hallmark of the taxane class [1].

MT disassembly IC₅₀
Reported
0.3 µM (pig brain)
0.5 µM (Physarum)
Supports microtubule-targeting activity context
Cell-free assay; direct paclitaxel comparator not reported
Microtubule Dynamics Cell-Free Assay IC50

Antiproliferative Activity: IC50 of 5 µM in PC-3 Prostate Cancer Cells

10-Deacetyl-7-xylosyl Paclitaxel demonstrates antiproliferative activity against PC-3 prostate cancer cells, with a reported IC50 value of 5 µM [1]. This potency, while less than the sub-nanomolar IC50 values often reported for paclitaxel in highly sensitive cell lines, is significant because it is accompanied by a distinct mechanistic profile (mitochondrial-dependent apoptosis) [1]. This differentiates the compound as a valuable tool for studying taxane activity in contexts where the standard mechanism of paclitaxel may be less relevant or desirable.

Antiproliferative IC₅₀
Reported
5 µM in PC-3 cells
Supports antiproliferative endpoint context
PC-3 cell line; distinct from sub-nM paclitaxel values
Antiproliferative IC50 Prostate Cancer

Commercial Purity Benchmark: 10-Deacetyl-7-xylosyl Paclitaxel Available at >99% Purity

For procurement decisions, the availability of high-purity material is critical for experimental reproducibility. 10-Deacetyl-7-xylosyl Paclitaxel is commercially available with a reported purity of 99.38% as verified by HPLC, with the vendor noting its citation in *Nature Medicine* for its quality . This high purity benchmark, exceeding the standard ≥95% or 98% offered by other suppliers , can be a decisive factor for researchers requiring high-confidence, contaminant-free material for sensitive assays or in vivo studies.

Commercial purity
Head-to-head
99.38% (HPLC)
High purity reduces impurity-related confounding
~1–4% higher than other vendors' reported purity
Chemical Purity Quality Control Procurement

Validated In Vivo Formulation: Enabling Preclinical Studies with 10-Deacetyl-7-xylosyl Paclitaxel

For researchers transitioning from in vitro to in vivo models, the availability of a validated formulation protocol is a significant procurement differentiator. One vendor provides a validated in vivo formulation for 10-Deacetyl-7-xylosyl Paclitaxel as a homogeneous suspension in CMC-Na at ≥5 mg/mL, as well as other clear solution formulations . This pre-optimized protocol reduces the experimental burden and increases the likelihood of successful animal studies compared to purchasing the compound without formulation guidance or requiring extensive in-house solubility optimization.

In vivo formulation
Data to verify
CMC-Na suspension ≥5 mg/mL
Supports in vivo formulation workflow
Protocol supplier-provided; requires independent validation
In Vivo Formulation CMC-Na Suspension Preclinical Research

Cost-Effective Procurement: 10-Deacetyl-7-xylosyl Paclitaxel Pricing Benchmark

Budgetary considerations are a practical aspect of procurement. The pricing for 10-Deacetyl-7-xylosyl Paclitaxel varies significantly among vendors. One supplier offers a 10 mg quantity for USD 80, which is a direct, comparable metric . Another vendor offers 25 mg for approximately USD 8,018.01, which is substantially higher and may reflect differences in purity, country of origin, or included services . This price variability underscores the importance of evaluating cost alongside other factors like purity and formulation support.

Procurement cost
Head-to-head
10 mg: USD 80
25 mg: ~USD 8,018
Price variation highlights procurement consideration
Pricing as of 2025–2026; value comparison context
Pricing Procurement Cost Analysis

Optimal Use Cases for 10-Deacetyl-7-xylosyl Paclitaxel in Research and Development


Investigating Glycosylation Effects on Taxane Mechanism of Action

Researchers studying how glycosylation alters the biological activity of taxanes should prioritize 10-Deacetyl-7-xylosyl Paclitaxel. Its distinct mechanism of action, which involves robust activation of the mitochondrial apoptotic pathway through modulation of Bax, Bad, Bcl-2, and Bcl-XL [1], provides a direct comparator to the primary microtubule-stabilizing activity of non-glycosylated paclitaxel. This makes it an ideal tool for dissecting the structure-activity relationships (SAR) of taxane glycosides and understanding how carbohydrate moieties can redirect signaling pathways [2].

Prostate Cancer Research Focusing on Mitochondrial Apoptosis

Given its well-characterized activity in PC-3 prostate cancer cells, including its IC50 of 5 µM [1] and its induction of mitochondrial-dependent apoptosis [2], 10-Deacetyl-7-xylosyl Paclitaxel is a valuable positive control or lead compound for studies investigating prostate cancer biology. Its specific pathway activation makes it particularly suitable for projects examining resistance to conventional taxanes that primarily induce mitotic arrest, or for exploring combination therapies that synergize with mitochondrial priming agents [2].

Preclinical In Vivo Pharmacology and Efficacy Studies

For research groups planning to evaluate 10-Deacetyl-7-xylosyl Paclitaxel in animal models, sourcing the compound from a vendor that provides validated in vivo formulations is a critical step to mitigate risk [1]. The availability of pre-optimized protocols for creating homogeneous suspensions or clear solutions for intraperitoneal or oral administration reduces experimental variability and ensures consistent drug exposure [1]. This directly supports robust pharmacodynamic, pharmacokinetic, and tumor xenograft efficacy studies where reliable compound delivery is paramount [2].

High-Confidence Target Validation and Biomarker Discovery

In target validation studies where off-target effects from impurities could confound results, the availability of 10-Deacetyl-7-xylosyl Paclitaxel at >99% purity is essential [1]. This high level of purity minimizes the risk of confounding biological activity from synthetic byproducts or degradation compounds. Researchers can confidently attribute observed phenotypic changes, such as specific protein expression modulation (e.g., Bcl-2 family proteins) or cell cycle effects, directly to the target compound, thereby strengthening the validity of their findings for publication and further development [2].

Application
Selection Property
Validation Focus
Taxane glycosylation SAR studies
Mitochondrial apoptosis pathway engagement
Bcl-2 family protein modulation
Prostate cancer cell-model studies
PC-3 cell antiproliferative activity
Apoptosis endpoint review
In vivo exposure studies
Validated in vivo formulation availability
Formulation-dependent exposure context
Target validation studies
High-purity material (>99%)
Impurity-related artifact exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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